molecular formula C14H13BrFN3S B1226743 HI-240

HI-240

Cat. No.: B1226743
M. Wt: 354.24 g/mol
InChI Key: MIJLSRZJDIBHJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HI-240 (N-[2-(2-fluorophenethyl)]-N'-[2-(5-bromopyridyl)]-thiourea) is a phenyl ethyl thiazolyl thiourea (PETT) derivative developed as a dual-function compound with anti-HIV and spermicidal activity . It inhibits HIV-1 reverse transcriptase (RT) by binding to the non-nucleoside inhibitor (NNI) pocket, exhibiting potent activity against wild-type and drug-resistant strains (IC50 < 0.001 µM) . Additionally, this compound immobilizes sperm via a concentration- and time-dependent mechanism without damaging cervicovaginal epithelium, unlike traditional spermicides like Nonoxynol-9 (N-9) .

Properties

Molecular Formula

C14H13BrFN3S

Molecular Weight

354.24 g/mol

IUPAC Name

1-(5-bromopyridin-2-yl)-3-[2-(2-fluorophenyl)ethyl]thiourea

InChI

InChI=1S/C14H13BrFN3S/c15-11-5-6-13(18-9-11)19-14(20)17-8-7-10-3-1-2-4-12(10)16/h1-6,9H,7-8H2,(H2,17,18,19,20)

InChI Key

MIJLSRZJDIBHJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCNC(=S)NC2=NC=C(C=C2)Br)F

Synonyms

F-PBT cpd
HI 240
HI-240
N-(2-(2-fluorophenethyl))-N'-(2-(5-bromopyridyl))thiourea

Origin of Product

United States

Comparison with Similar Compounds

HI-240 vs. HI-236 (PETT Analogue)

Parameter This compound HI-236
Structural Modification 2-fluoro phenyl ring 2,5-dimethoxy phenyl ring
Anti-HIV Activity IC50 < 0.001 µM (wild-type RT) IC50 < 0.001 µM (3× potency vs. This compound for RT-MDR)
Selectivity Index >100,000 >100,000
Key Advantage Dual spermicidal activity Enhanced binding to Wing 2 region of RT
Limitation Moderate activity against RT-MDR No spermicidal function reported

HI-236 was rationally designed to optimize van der Waals interactions with the hydrophobic Wing 2 region of HIV RT, reducing unoccupied binding volume by 25 ų compared to this compound . While both compounds show similar potency against wild-type HIV, HI-236 is superior against multidrug-resistant RT-MDR strains (Table 5 in ). However, this compound retains clinical relevance due to its unique spermicidal properties.

This compound vs. HI-443 (Thiourea Derivative)

Parameter This compound HI-443
Anti-HIV Activity IC50 = 41 µM (RT-MDR) IC50 = 3.263 µM (RT-MDR)
Potency vs. NNRTIs 50× more potent than AZT 1.25× more potent than this compound
Spermicidal Activity Active at 0.005 µM Not reported

HI-443 demonstrates significantly higher activity against NNI-resistant strains (e.g., A17 variant) compared to this compound, nevirapine, and delavirdine . However, this compound’s dual functionality and lower cytotoxicity make it preferable for vaginal microbicide applications.

This compound vs. Nonoxynol-9 (N-9)

Parameter This compound Nonoxynol-9 (N-9)
Spermicidal Mechanism Non-membrane disruptive Membrane disruption
Anti-HIV Activity Direct RT inhibition None; increases HIV transmission risk
Toxicity Non-cytotoxic to epithelial cells Causes inflammation and epithelial damage
Clinical Safety Safe for repeated use Unsafe due to mucosal irritation

This compound’s non-detergent mechanism and anti-HIV activity address the critical limitations of N-9, which exacerbates HIV susceptibility through tissue damage .

This compound vs. Other PETT Derivatives (HI-253, HI-241)

Compound Substituent Anti-HIV IC50 Spermicidal Activity Key Feature
This compound 2-fluoro <1 nM Yes Optimal polar/hydrophobic balance
HI-253 2-chloro <1 nM Yes Larger halogen improves RT binding
HI-241 3-fluoro <1 nM No Less active against RT-MDR

Halogen substitutions at the phenyl ring’s ortho position (this compound, HI-253) enhance compatibility with the RT binding pocket’s polar regions, whereas meta-substitutions (HI-241) are less effective . This compound and HI-253 both exhibit spermicidal activity, but this compound remains the lead compound due to its balanced pharmacokinetic profile.

Key Structural Features of this compound :

  • 2-fluoro phenyl ring : Enhances binding to Wing 2 region of RT while maintaining spermicidal efficacy.
  • Pyridyl thiourea backbone : Stabilizes positive charge in acidic environments, prolonging activity .

Advantages Over Peers :

  • Dual anti-HIV and spermicidal action.
  • High selectivity index (>100,000) and low cytotoxicity.
  • Activity against drug-resistant HIV strains.

Limitations :

  • Moderate potency against RT-MDR compared to HI-236/HI-443.
  • Requires further pharmacokinetic optimization for systemic use .

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